

Spectroscopic and Structural Elucidation of 4-Cyanophenylhydrazine Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: 4-Cyanophenylhydrazine
Hydrochloride

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This technical guide provides a comprehensive overview of the spectroscopic properties of **4-Cyanophenylhydrazine Hydrochloride** (CAS No: 2863-98-1), a key intermediate in the synthesis of various pharmaceuticals and other bioactive compounds.^{[1][2]} This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed spectroscopic data (NMR, IR, MS), experimental protocols, and a workflow for its synthesis.

Core Spectroscopic Data

The structural integrity and purity of **4-Cyanophenylhydrazine Hydrochloride** can be ascertained through a combination of spectroscopic techniques. The following sections and tables summarize the key data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Physical and Chemical Properties

Property	Value	Reference
Molecular Formula	C ₇ H ₈ CIN ₃	[3][4]
Molecular Weight	169.61 g/mol	[3]
Melting Point	241-244 °C (decomposes)	[5]
Appearance	Pale orange to brown powder	[5]
Solubility	Soluble in methanol	[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. The following data is based on predicted values and typical chemical shifts for similar structures.

¹H NMR (Proton NMR) Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.6	Doublet	2H	Aromatic protons ortho to the cyano group
~7.0	Doublet	2H	Aromatic protons ortho to the hydrazine group
Broad Signal	Singlet	3H	-NH-NH ₂ protons (exchangeable with D ₂ O)

¹³C NMR (Carbon NMR) Data

Chemical Shift (ppm)	Assignment
~150	Carbon attached to the hydrazine group
~134	Aromatic CH ortho to the cyano group
~120	Cyano group ($\text{-C}\equiv\text{N}$)
~115	Aromatic CH ortho to the hydrazine group
~108	Quaternary carbon attached to the cyano group

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of **4-Cyanophenylhydrazine Hydrochloride** exhibits characteristic absorption bands.

Wavenumber (cm^{-1})	Intensity	Assignment
3400-3200	Strong, Broad	N-H stretching (hydrazine group)
3100-3000	Medium	Aromatic C-H stretching
2225	Strong	$\text{C}\equiv\text{N}$ stretching (nitrile group)
1600-1450	Medium-Strong	Aromatic C=C stretching
850-800	Strong	para-disubstituted benzene C-H bending

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The following data is for the free base, 4-Hydrazinobenzonitrile, which is expected to be the species detected in the mass spectrometer.^[7]

m/z	Relative Intensity (%)	Possible Fragment
133	100	[M] ⁺ (Molecular ion)
117	~60	[M-NH ₂] ⁺
106	~30	[M-HCN] ⁺
90	~40	[M-NH ₂ -HCN] ⁺
77	~25	[C ₆ H ₅] ⁺

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are outlined below. These protocols are based on standard laboratory practices for the analysis of aromatic hydrazine compounds.

NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 10-20 mg of **4-Cyanophenylhydrazine Hydrochloride** in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
- **Instrumentation:** Utilize a high-resolution NMR spectrometer, such as a Bruker Avance III 500MHz spectrometer.[\[8\]](#)
- **¹H NMR Acquisition:**
 - Acquire the spectrum at room temperature.
 - Use a standard pulse program for proton NMR.
 - Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
 - Use a sufficient number of scans to obtain a good signal-to-noise ratio.
- **¹³C NMR Acquisition:**
 - Acquire the spectrum using a proton-decoupled pulse sequence.

- Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).
- A longer acquisition time and a higher number of scans will be necessary due to the lower natural abundance of ^{13}C .
- Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of **4-Cyanophenylhydrazine Hydrochloride** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR.^[4]
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and record the sample spectrum.
 - The spectrum is typically recorded in the range of $4000\text{-}400\text{ cm}^{-1}$.
- Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum.

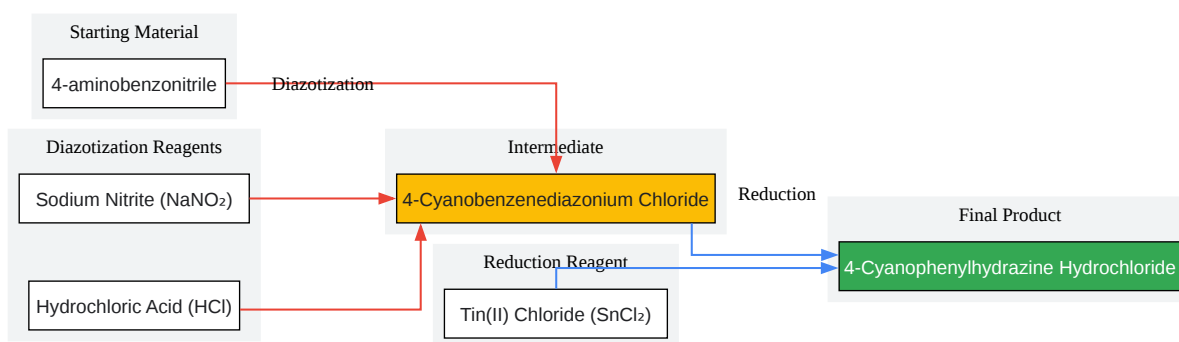
Mass Spectrometry

- Sample Preparation: Dissolve a small amount of **4-Cyanophenylhydrazine Hydrochloride** in a suitable volatile solvent (e.g., methanol).

- Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as electrospray ionization (ESI) or electron impact (EI).
- Data Acquisition:
 - Introduce the sample into the mass spectrometer.
 - For ESI, the sample is infused directly or via a liquid chromatograph.
 - For EI, the sample is introduced via a direct insertion probe or a gas chromatograph.
 - Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure of the compound.

Synthesis Workflow

4-Cyanophenylhydrazine Hydrochloride is typically synthesized from 4-aminobenzonitrile via a diazotization reaction followed by reduction.[6] The logical flow of this synthesis is depicted in the diagram below.



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Caption: Synthesis workflow of **4-Cyanophenylhydrazine Hydrochloride**.

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